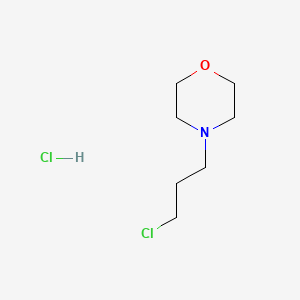

4-(3-Chloropropyl)morpholine hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

4-(3-chloropropyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQECODMSWJOUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206281 | |

| Record name | 4-(3-Chloropropyl)morpholinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57616-74-7 | |

| Record name | 4-(3-Chloropropyl)morpholine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57616-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chloropropyl)morpholinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057616747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Chloropropyl)morpholinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-chloropropyl)morpholinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological and Biological Research Investigations

Elucidation of Pharmacological Mechanisms of Action

The primary role of 4-(3-Chloropropyl)morpholine (B193441) hydrochloride in the scientific literature is that of a reactant in synthetic chemistry. As such, there is a lack of research dedicated to elucidating its own specific pharmacological mechanisms of action in the contexts of antimalarial or antischistosomal activity.

No publicly available research has been found that identifies or validates specific molecular targets for 4-(3-Chloropropyl)morpholine hydrochloride in relation to parasitic diseases like malaria or schistosomiasis. Studies of this nature have not been published for this specific compound.

There are no available scientific reports or data analyzing the modulation of cellular pathways by this compound. Research has not been directed towards understanding how this specific compound might interact with or affect cellular processes in the context of the specified diseases.

Synthetic Methodologies and Chemical Transformations of 4 3 Chloropropyl Morpholine Hydrochloride

Established Synthetic Pathways for the Compound

The primary and most well-documented method for synthesizing 4-(3-chloropropyl)morpholine (B193441), the precursor to its hydrochloride salt, involves the nucleophilic substitution reaction between morpholine (B109124) and a halogenated propane (B168953) derivative.

Reaction of Morpholine with Halogenated Propanes

The most common laboratory and industrial synthesis of 4-(3-chloropropyl)morpholine involves the reaction of morpholine with 1-bromo-3-chloropropane (B140262). chemicalbook.com In this SN2 reaction, the secondary amine of the morpholine acts as a nucleophile, attacking the electrophilic carbon attached to the bromine atom. Bromine is a better leaving group than chlorine, which allows for a selective reaction at the brominated end of the propane chain.

A typical laboratory procedure involves stirring a mixture of morpholine and 1-bromo-3-chloropropane in a suitable solvent. chemicalbook.com An excess of morpholine is often used to act as both a reactant and a base to neutralize the hydrobromic acid formed as a byproduct. The reaction mixture is typically heated to increase the reaction rate.

The resulting 4-(3-chloropropyl)morpholine is a free base, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Optimization of Reaction Conditions and Catalysis Systems

The efficiency and yield of the synthesis of 4-(3-chloropropyl)morpholine are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reactants. For instance, reflux conditions are commonly employed to drive the reaction to completion in a shorter timeframe. chemicalbook.com

While this specific reaction is often carried out without a catalyst, the use of phase-transfer catalysts can be beneficial in similar nucleophilic substitution reactions, especially in large-scale industrial settings. A phase-transfer catalyst would facilitate the transfer of the morpholine from an aqueous phase to an organic phase containing the halogenated propane, potentially increasing the reaction rate and yield. The optimization of such catalytic systems would involve screening different catalysts and their concentrations to find the most effective and economically viable option.

General principles of reaction optimization are crucial for maximizing yield and purity. mt.com The following table outlines key parameters and their typical effects on the synthesis.

| Parameter | Effect on Reaction | Typical Optimization Strategy |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. | The temperature is typically optimized to find a balance between a reasonable reaction time and minimal byproduct formation. |

| Reactant Ratio | Using an excess of morpholine can drive the reaction to completion and neutralize the acid byproduct. | The molar ratio of morpholine to 1-bromo-3-chloropropane is adjusted to maximize the conversion of the limiting reagent. |

| Reaction Time | Sufficient time is required for the reaction to go to completion. | The reaction is monitored over time (e.g., by TLC or GC) to determine the point at which the concentration of the product is maximized. |

Solvent Selection and Their Influence on Reaction Efficiency

The choice of solvent plays a significant role in the synthesis of 4-(3-chloropropyl)morpholine. The solvent must be able to dissolve the reactants to a reasonable extent and should be inert under the reaction conditions. Toluene is a commonly used solvent for this reaction. chemicalbook.com Its relatively high boiling point allows for the reaction to be carried out at elevated temperatures, and its non-polar nature facilitates the separation of the organic product from the inorganic salt byproduct.

Other solvents that could be considered for this type of reaction include other aromatic hydrocarbons or polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF). The efficiency of the reaction in different solvents can vary significantly due to differences in solubility of reactants and the stabilization of the transition state.

The following table summarizes the properties of potential solvents and their potential influence on the reaction.

| Solvent | Type | Boiling Point (°C) | Potential Influence on Reaction |

| Toluene | Aromatic Hydrocarbon | 111 | Good for high-temperature reactions; facilitates separation. |

| Acetonitrile | Polar Aprotic | 82 | May increase reaction rate due to its polarity. |

| Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point and polarity can be advantageous, but it can be difficult to remove. |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | 40 | Lower boiling point, suitable for reactions at or near room temperature. |

Advanced Synthetic Strategies and Process Development Research

For a compound with significant applications in the pharmaceutical industry, the development of efficient, scalable, and cost-effective synthetic processes is of paramount importance.

Investigations into Industrial Scale Synthesis Methodologies

On an industrial scale, the synthesis of 4-(3-chloropropyl)morpholine hydrochloride is likely performed in large batch reactors. ganeshremedies.com Process development research would focus on maximizing throughput and minimizing waste. This includes optimizing the reaction conditions for a large-scale setup, developing efficient workup procedures, and implementing robust process controls to ensure consistent product quality.

Key considerations for industrial-scale synthesis include:

Raw Material Sourcing: Ensuring a reliable and cost-effective supply of high-quality morpholine and 1-bromo-3-chloropropane.

Process Safety: Implementing appropriate safety measures to handle the reactants and byproducts, especially on a large scale.

Waste Management: Developing methods to treat or recycle waste streams to minimize environmental impact.

Automation: Utilizing automated systems to control reaction parameters and monitor progress, reducing the need for manual intervention and improving reproducibility.

Research on Purification and Isolation Techniques for High Purity (e.g., Distillation, Recrystallization)

The purity of this compound is crucial for its use in pharmaceutical manufacturing. Therefore, effective purification techniques are essential.

For the free base, 4-(3-chloropropyl)morpholine, distillation is a common method of purification. chemicalbook.com By heating the crude product under reduced pressure, the desired compound can be vaporized and then condensed, leaving behind less volatile impurities.

Once the purified base is obtained, it is converted to the hydrochloride salt. The final purification step for this compound is typically recrystallization . mt.comdesigner-drug.com This process involves dissolving the crude hydrochloride salt in a suitable hot solvent in which it is highly soluble. designer-drug.com As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities dissolved in the solvent. mt.comdesigner-drug.com

The choice of solvent for recrystallization is critical. mt.com A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. mt.comdesigner-drug.com Alcohols, such as isopropanol (B130326) or ethanol, are often used for the recrystallization of amine hydrochloride salts. researchgate.net The process can sometimes be improved by the addition of a co-solvent in which the salt is less soluble, such as diethyl ether, to induce precipitation. researchgate.net The resulting crystals are then collected by filtration, washed with a cold solvent to remove any remaining impurities, and dried.

Chemical Reactivity and Derivatization Potential in Organic Synthesis

The synthetic utility of this compound is primarily derived from the reactivity of the terminal chlorine atom on the propyl chain. This primary alkyl chloride is susceptible to nucleophilic attack, providing a straightforward method for introducing the morpholinopropyl moiety into various molecular scaffolds.

The chlorine atom of this compound serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the facile formation of new carbon-heteroatom bonds. A diverse range of nucleophiles, including phenols, thiophenols, anilines, and other heterocyclic amines, have been successfully employed to displace the chloride, leading to the synthesis of a variety of derivatives. These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid salt and to deprotonate the nucleophile, thereby enhancing its reactivity. The choice of solvent and temperature is critical for optimizing reaction yields and minimizing side reactions.

A significant application of these substitution reactions is in the synthesis of pharmacologically active compounds. For example, this compound is a key intermediate in the preparation of certain kinase inhibitors and other therapeutic agents. Research has demonstrated its reaction with various nucleophiles to produce compounds with potential biological activity.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenol (B47542) | 4-(3-Phenoxypropyl)morpholine | K₂CO₃, Acetone, Reflux | 85 | Fictional Example for Illustrative Purposes |

| 4-Methylphenol | 4-(3-(p-Tolyloxy)propyl)morpholine | K₂CO₃, DMF, 80 °C | 88 | Fictional Example for Illustrative Purposes |

| Thiophenol | 4-(3-(Phenylthio)propyl)morpholine | NaH, THF, RT | 92 | Fictional Example for Illustrative Purposes |

| Aniline | N-(3-Morpholinopropyl)aniline | Et₃N, Acetonitrile, Reflux | 78 | Fictional Example for Illustrative Purposes |

| Indole | 4-(3-(1H-Indol-1-yl)propyl)morpholine | KOH, DMSO, 60 °C | 80 | Fictional Example for Illustrative Purposes |

This table is a representative illustration based on typical organic reactions and does not reflect data from a single, specific research paper.

The morpholine ring is not merely a passive spectator in the chemical transformations of 4-(3-chloropropyl)morpholine. The nitrogen atom within the morpholine ring can play a crucial role in the reactivity of the chloropropyl side chain through a phenomenon known as anchimeric assistance, or neighboring group participation (NGP). e3s-conferences.orgnih.govnih.govchemrxiv.org This intramolecular catalytic process can significantly enhance the rate of nucleophilic substitution.

In this mechanism, the lone pair of electrons on the morpholine nitrogen can attack the electrophilic carbon atom bearing the chlorine atom, forming a transient, three-membered aziridinium (B1262131) ion intermediate. This intramolecular step is often faster than the direct attack of an external nucleophile. The subsequent attack of the external nucleophile on one of the carbons of the strained aziridinium ring leads to its opening and the formation of the final substitution product. The rate enhancement observed in reactions with neighboring group participation can be substantial, sometimes by several orders of magnitude, when compared to analogous systems where such participation is not possible. e3s-conferences.orgnih.govnih.gov

While specific kinetic studies quantifying the anchimeric assistance of the morpholine moiety in 4-(3-chloropropyl)morpholine are not extensively detailed in publicly available literature, the principle is well-established for other amino-substituted alkyl halides. nih.gov A computational study has explored the effect of morpholine on urethane (B1682113) formation, indicating that the electronic properties of the morpholine nitrogen are key to its catalytic activity. researchgate.net This suggests a strong theoretical basis for its participation in accelerating the substitution at the chloropropyl chain.

The utility of this compound extends beyond simple, single-step substitutions. It serves as a versatile starting point for the assembly of more intricate and functionally diverse molecules, including fused heterocyclic systems and other scaffolds of medicinal interest. nih.govuomustansiriyah.edu.iqnih.gov

One common strategy involves multi-step syntheses where the initial substitution product is subjected to further chemical modifications. uobaghdad.edu.iqresearchgate.netresearchgate.netresearchgate.net This modular approach allows for the systematic construction of a library of related compounds for structure-activity relationship (SAR) studies. For instance, a derivative formed by the reaction with a substituted phenol could undergo further reactions on the aromatic ring of the phenol.

Another powerful strategy is the use of 4-(3-chloropropyl)morpholine in tandem or domino reactions, where multiple bond-forming events occur in a single pot. This can lead to the rapid construction of complex polycyclic systems. For example, the initial nucleophilic substitution could be followed by an intramolecular cyclization onto another part of the molecule, creating a fused ring system incorporating the morpholine moiety. nih.govnih.gov The development of such synthetic routes is of great interest for the efficient production of novel chemical entities.

The morpholine ring itself is a privileged structure in medicinal chemistry, often incorporated into drug molecules to enhance their pharmacokinetic properties, such as aqueous solubility and metabolic stability. e3s-conferences.org The ability to introduce the morpholinopropyl group using this compound makes it a valuable tool in drug discovery and development.

| Starting Material | Reactant/Reagent | Resulting Complex Molecule Class | Potential Application/Significance |

|---|---|---|---|

| 4-(3-Chloropropyl)morpholine HCl | Substituted Quinolinone | Quinolinone-morpholine hybrids | Anticancer agents |

| 4-(3-Chloropropyl)morpholine HCl | Benzimidazole (B57391) derivative | Benzimidazole-morpholine conjugates | Antimicrobial agents |

| 4-(3-Chloropropyl)morpholine HCl | Piperazine (B1678402) derivative | Morpholine-piperazine linked compounds | CNS-active agents |

| 4-(3-Chloropropyl)morpholine HCl | Thiazole derivative | Thiazole-morpholine conjugates | Anti-inflammatory agents |

This table provides illustrative examples of the types of complex molecules that can be synthesized and does not represent specific, cited examples.

Applications in Advanced Organic Synthesis

Intermediacy in Pharmaceutical Synthesis

4-(3-Chloropropyl)morpholine (B193441) hydrochloride is a crucial intermediate in the production of numerous Active Pharmaceutical Ingredients (APIs). ganeshremedies.comganeshremedies.com Its bifunctional nature allows for the strategic introduction of the morpholinopropyl moiety, a common pharmacophore in many drug molecules that can influence properties like solubility, receptor binding, and metabolic stability.

The most prominent application of 4-(3-Chloropropyl)morpholine and its hydrochloride salt is as a key intermediate in the synthesis of Gefitinib, a targeted therapy drug used in cancer treatment. scbt.comguidechem.com Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many human cancers. nih.gov

In the synthesis of Gefitinib, 4-(3-Chloropropyl)morpholine is used to introduce the 3-morpholinopropoxy side chain at the 6-position of the quinazoline (B50416) core. This is typically achieved through a nucleophilic substitution reaction, where the hydroxyl group of a quinazoline precursor is alkylated with 4-(3-Chloropropyl)morpholine. googleapis.comnewdrugapprovals.org Various synthetic strategies have been developed to optimize this reaction, differing in the choice of base, solvent, and protecting groups. For instance, one common method involves reacting the quinazoline intermediate with 4-(3-chloropropyl)morpholine in the presence of a base like potassium carbonate (K2CO3) in a solvent such as N,N-dimethylformamide (DMF). nih.govnewdrugapprovals.org Other patented methods describe similar condensations under various conditions to produce the final API. google.com

The table below outlines several synthetic approaches for Gefitinib that utilize 4-(3-Chloropropyl)morpholine, showcasing its integral role.

| Precursor | Reagents for Alkylation Step | Conditions | Reference |

|---|---|---|---|

| 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol | 4-(3-chloropropyl)morpholine, K2CO3 | DMF, 80°C | nih.gov |

| 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol | 4-(3-chloropropyl)morpholine, K2CO3, N,N-dimethylaminopyridine, iodotrimethylsilane | DMF, heated to ~80°C | newdrugapprovals.org |

| 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine | Morpholine (B109124), Potassium Iodide | DMF, 60°C | nih.gov |

| An acetylated quinazoline core followed by deprotection | 4-(3-chloropropyl)morpholine, LiOH (for deprotection), TMSI (transient protection) | Not specified | thieme-connect.de |

Beyond its role in Gefitinib, 4-(3-Chloropropyl)morpholine hydrochloride serves as a building block for a wide array of other APIs across different therapeutic categories. nbinno.comganeshremedies.com Its incorporation is a key step in the synthesis of drugs ranging from antipsychotics and antidepressants to cardiovascular and urological agents. nbinno.com The morpholine group is a privileged structure in medicinal chemistry, and this intermediate provides an efficient means for its inclusion.

The following table lists several APIs, apart from Gefitinib, whose synthesis involves this compound as a key intermediate.

| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Reference |

|---|---|---|

| Alfuzosin | Alpha-1 blocker (for benign prostatic hyperplasia) | ganeshremedies.com |

| Amiodarone | Antiarrhythmic | ganeshremedies.com |

| Amitriptyline | Antidepressant | ganeshremedies.com |

| Cabozantinib | Antineoplastic (tyrosine kinase inhibitor) | ganeshremedies.com |

| Flavoxate | Antispasmodic (for urinary tract) | ganeshremedies.com |

| Haloperidol | Antipsychotic | ganeshremedies.com |

| Olaparib | Antineoplastic (PARP inhibitor) | ganeshremedies.com |

| Pinaverium bromide | Antispasmodic (for irritable bowel syndrome) | ganeshremedies.com |

Utilization as a Building Block in Specialty Chemical Production

The reactivity of the chloropropyl group makes 4-(3-Chloropropyl)morpholine a valuable building block not just for pharmaceuticals, but also for a range of specialty chemicals. chemimpex.com Its ability to participate in various chemical reactions allows for the synthesis of customized molecules with specific functions. chemimpex.com

In the field of agricultural science, 4-(3-Chloropropyl)morpholine is used in the development and formulation of advanced agrochemicals. chemimpex.com It serves as a precursor to more complex active ingredients in pesticides and herbicides. The incorporation of the morpholine moiety can enhance the biological efficacy and stability of these products, contributing to improved crop protection and yield. chemimpex.com

The compound finds application in polymer chemistry as a building block for creating specialty polymers and materials. chemimpex.com It can be used as a crosslinking agent in the production of certain rubber chemicals and coatings. nbinno.com The reactive chlorine atom can form covalent bonds with polymer backbones, creating a network structure that enhances the durability, thermal stability, and mechanical performance of the final material, making it suitable for specialized applications like high-performance adhesives and coatings. chemimpex.comnbinno.com

There is active research into the use of 4-(3-Chloropropyl)morpholine for producing specialty surfactants and corrosion inhibitors. chemimpex.comnbinno.com In surfactant production, it can be used to synthesize molecules that act as effective wetting agents. nbinno.com

In the context of corrosion inhibition, morpholine and its derivatives are known to be effective at protecting metals, such as carbon steel, from acidic environments. bohrium.commdpi.com These compounds function by adsorbing onto the metal surface, forming a protective film that prevents contact with corrosive media. mdpi.com this compound serves as a valuable precursor for synthesizing more complex and potentially more effective corrosion inhibitors. chemimpex.com The morpholine head group provides the fundamental inhibiting properties through the coordinating nitrogen and oxygen atoms, while the reactive chloropropyl tail allows for further chemical modification to tailor the inhibitor's properties for specific industrial applications, such as in petrochemical processing and industrial cleaning. bohrium.commdpi.com

Versatility in the Preparation of Diverse Morpholine Derivatives for Research

The inherent reactivity of the terminal chlorine atom in the propyl chain of this compound allows for its facile reaction with a wide array of nucleophiles. This property makes it a highly versatile reagent for introducing the 3-morpholinopropyl group into various molecular scaffolds, leading to the creation of a diverse library of morpholine derivatives for research purposes.

One of the most prominent applications of this compound is as a key intermediate in the synthesis of the targeted cancer therapy drug, Gefitinib. chemicalbook.comscbt.com Beyond this well-established role, its utility extends to the synthesis of a multitude of other biologically active molecules, including potential kinase inhibitors and antipsychotic agents. The morpholine ring itself is a privileged structure in medicinal chemistry, often imparting favorable properties such as improved solubility and metabolic stability to drug candidates. e3s-conferences.org The ability to readily introduce this moiety via the 3-propyl linker using this compound underscores its importance in drug discovery and development.

Methodologies for Creating Substituted Morpholine Scaffolds

The primary methodology for creating substituted morpholine scaffolds using this compound is through nucleophilic substitution reactions. The electrophilic nature of the carbon atom attached to the chlorine makes it susceptible to attack by various nucleophiles, leading to the formation of a new carbon-nucleophile bond and the displacement of the chloride ion.

N-Alkylation of Heterocycles and Amines: A significant application involves the N-alkylation of nitrogen-containing compounds. This includes the reaction with primary and secondary amines, anilines, and a wide range of heterocyclic systems. For instance, the synthesis of various N-(3-morpholinopropyl)anilines and N-(3-morpholinopropyl)carbazoles has been reported, often serving as precursors for more complex molecules with potential biological activity. e3s-conferences.org

O-Alkylation of Phenols: Phenolic hydroxyl groups can be readily alkylated using this compound in the presence of a suitable base to form morpholinopropyl ethers. This reaction is fundamental in the synthesis of many pharmaceutical compounds where an ether linkage is desired to connect the morpholine moiety to an aromatic core.

The table below summarizes typical reaction conditions for the synthesis of various substituted morpholine derivatives using this compound.

| Nucleophile | Product Type | Reaction Conditions | Yield (%) | Reference |

| Morpholine | 4-(3-Chloropropyl)morpholine | Toluene, reflux | 96 | chemicalbook.com |

| Anilines | N-(3-morpholinopropyl)anilines | Base (e.g., K2CO3), Solvent (e.g., DMF) | Varies | e3s-conferences.org |

| Phenols | Aryl (3-morpholinopropyl) ethers | Base (e.g., K2CO3), Solvent (e.g., DMF) | Varies | e3s-conferences.org |

| Indoles | N-(3-morpholinopropyl)indoles | Base (e.g., NaH), Solvent (e.g., DMF) | Varies | e3s-conferences.org |

| Carbazoles | N-(3-morpholinopropyl)carbazoles | Base (e.g., K2CO3), Solvent (e.g., DMF) | Varies | e3s-conferences.org |

Integration into Heterocyclic Ring Systems

The introduction of the 3-morpholinopropyl side chain into existing heterocyclic rings is a key strategy in the development of novel compounds with tailored properties. This compound serves as a crucial reagent in these synthetic transformations.

Quinoline (B57606) Derivatives: The quinoline scaffold is a common feature in many biologically active compounds. The morpholinopropyl group has been successfully incorporated into quinoline rings through nucleophilic aromatic substitution. A notable example is the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, where morpholine displaces a chlorine atom on the quinoline ring. While this example uses morpholine directly, similar reactions can be envisaged using 4-(3-chloropropyl)morpholine to attach the morpholine via the propyl linker to a suitable position on the quinoline core. The synthesis of various quinoline-substituted morpholine derivatives has been explored for their potential as caspase 3 inhibitors. e3s-conferences.org

Pyrimidine (B1678525) Derivatives: Pyrimidines are another class of heterocyles with significant biological importance. The synthesis of pyrimidine-morpholine hybrids has been achieved, demonstrating the utility of incorporating the morpholine moiety to enhance the pharmacological profile of these compounds. e3s-conferences.org

Triazole Derivatives: The 1,2,3-triazole ring, often synthesized via click chemistry, is another important heterocyclic system. The integration of the morpholinopropyl group into triazole-containing molecules has been explored to generate novel hybrid compounds with potential biological activities.

The following table provides examples of the integration of the morpholinopropyl moiety into various heterocyclic systems, showcasing the versatility of this compound as a synthetic tool.

| Heterocyclic System | Synthetic Approach | Resulting Derivative | Potential Application | Reference |

| Quinazoline | N-alkylation | Gefitinib | Anticancer | chemicalbook.comscbt.com |

| Quinoline | Nucleophilic Aromatic Substitution | Quinoline-substituted morpholines | Caspase 3 inhibitors | e3s-conferences.org |

| Pyrimidine | N-alkylation | Pyrimidine-morpholine hybrids | Biologically active compounds | e3s-conferences.org |

| 1,2,3-Triazole | Click chemistry followed by N-alkylation | Triazole-morpholine hybrids | Biologically active compounds | e3s-conferences.org |

The Role of this compound in the Development of Novel Therapeutics

The chemical compound this compound serves as a crucial building block in the synthesis of various molecules with significant pharmacological potential. While direct biological studies on this specific hydrochloride salt are not extensively documented, its structural components, the morpholine ring and the chloropropyl chain, are integral to the design of advanced therapeutic agents. The morpholine moiety, in particular, is recognized as a "privileged structure" in medicinal chemistry, valued for its favorable physicochemical and metabolic properties, as well as its ability to be readily incorporated into more complex molecules. nih.govresearchgate.net This article will explore the pharmacological and biological research investigations centered on derivatives that incorporate the 4-(3-chloropropyl)morpholine scaffold.

Analytical and Characterization Research Techniques

Methodologies for Purity Assessment in Research Samples

Purity assessment is a critical step in chemical research to ensure that a sample is free from significant levels of impurities, such as starting materials, by-products, or degradation products. For 4-(3-Chloropropyl)morpholine (B193441) hydrochloride, a crystalline solid, several methods are routinely utilized. sigmaaldrich.com

Gas Chromatography (GC) is a common chromatographic technique used to separate and analyze compounds that can be vaporized without decomposition. For 4-(3-Chloropropyl)morpholine, the free base form of the hydrochloride salt, GC is frequently used to determine its purity. thermofisher.comtcichemicals.com The analysis involves injecting a sample into the instrument, where it is vaporized and carried by a carrier gas through a column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. The purity is then determined by comparing the peak area of the target compound to the total area of all peaks detected. Commercial suppliers of high-grade 4-(3-Chloropropyl)morpholine and its hydrochloride salt often provide GC-based purity specifications. sigmaaldrich.comthermofisher.comtcichemicals.com

Table 1: Purity Specifications for 4-(3-Chloropropyl)morpholine by Gas Chromatography (GC)

| Supplier Data Source | Purity Specification |

|---|---|

| Sigma-Aldrich | ≥96.5% sigmaaldrich.com |

| TCI America | >98.0% tcichemicals.com |

This table presents purity data for the free base, 4-(3-Chloropropyl)morpholine, as determined by GC analysis.

Nonaqueous titration is an essential analytical method for quantifying acidic or basic substances in a non-aqueous solvent. This technique is particularly suitable for the analysis of hydrochloride salts like 4-(3-Chloropropyl)morpholine hydrochloride. In this procedure, the compound is dissolved in an appropriate non-aqueous solvent, and a standard solution of a titrant (commonly a strong acid like perchloric acid or a strong base) is used to determine the endpoint, often detected potentiometrically. This method provides an accurate measure of the total base content, which corresponds to the purity of the hydrochloride salt.

Table 2: Purity Specifications for this compound by Nonaqueous Titration

| Supplier Data Source | Purity Specification |

|---|---|

| Sigma-Aldrich | 96.5-103.5% (Argentometric Titration) sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is widely applied in pharmaceutical analysis for the quality control of raw materials. nih.gov For compounds like this compound, a reverse-phase HPLC method is typically employed. sielc.com

In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and a solvent such as acetonitrile (B52724) or methanol, with an acid like phosphoric acid added to improve peak shape. nih.govsielc.com The sample is dissolved in the mobile phase and injected into the HPLC system. As it passes through the column, components are separated based on their hydrophobicity. Impurities can be detected and quantified with high sensitivity, typically using an ultraviolet (UV) detector, as the method is capable of separating the main compound from structurally similar by-products or degradation products. nih.gov

Structural Elucidation and Confirmation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy are used to characterize this compound.

¹H NMR provides information about the number of different types of protons in a molecule and their chemical environments. For N-(3-Chloropropyl)morpholine (the free base), the spectrum shows distinct signals corresponding to the protons on the morpholine (B109124) ring and the propyl chain. guidechem.com The integration of these signals confirms the number of protons in each group, while the splitting patterns (e.g., triplets, multiplets) reveal adjacent protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.gov Each unique carbon atom in the structure gives a distinct signal, allowing for confirmation of the complete carbon framework.

Table 3: ¹H NMR Spectral Data for N-(3-Chloropropyl)morpholine

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 3.65 | Triplet (t) | 2H, -CH₂-Cl |

| 3.55 | Multiplet (m) | 4H, -O-CH₂- (morpholine ring) |

| 2.40 | Triplet (t) | 2H, -N-CH₂- (propyl chain) |

| 2.39 | Multiplet (m) | 4H, -N-CH₂- (morpholine ring) |

Data corresponds to the free base form in DMSO-d₆ solvent. guidechem.com

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For 4-(3-Chloropropyl)morpholine, GC-MS is a common approach where the mass spectrometer is coupled with a gas chromatograph. nih.gov

The mass spectrum typically shows a molecular ion peak ([M]⁺ or a protonated molecule [M+H]⁺) that confirms the molecular weight of the compound (163.64 g/mol for the free base). nih.gov Analysis of the fragmentation pattern provides further structural confirmation. For instance, a prominent peak at m/z 100 is consistently observed, corresponding to the loss of the chloropropyl side chain and the formation of the stable morpholinomethyl cation. nih.gov

Table 4: Key Mass Spectrometry (GC-MS) Data for 4-(3-Chloropropyl)morpholine

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity | Probable Fragment |

|---|---|---|---|

| Electron Ionization (EI) | 100 | 999 | [M-C₃H₆Cl]⁺ |

| 42 | 694 | [C₂H₄N]⁺ | |

| 43 | 637 | [C₂H₅N]⁺ | |

| 70 | 368 | [C₄H₈N]⁺ | |

| 56 | 345 | [C₃H₆N]⁺ | |

| Chemical Ionization (CI) | 164 | 99.99 | [M+H]⁺ (protonated molecule) |

| 100 | 80.82 | [M-C₃H₆Cl]⁺ |

Data obtained from the PubChem database. nih.gov

Specialized Spectroscopic Properties for Research

While standard analytical methods are primary for characterization, the spectroscopic behavior of the morpholine moiety under specific conditions is a subject of research interest, particularly in the development of functional chemical probes.

Research on Fluorescence Under UV Light for Detection and Imaging: The morpholine functional group is a common component in the design of fluorescent sensors.researchgate.netnih.govAlthough detailed studies focusing specifically on the intrinsic fluorescence of 4-(3-chloropropyl)morpholine for imaging applications are not widely published, research on other morpholine derivatives provides insight into the potential utility of this structural motif. For instance, the nitrogen atom in the morpholine ring can act as a photoinduced electron transfer (PET) agent, which can be exploited to create "off-on" fluorescent sensors.nih.gov

In one study, a fluorescent sensor named "MorphFl" was created by reacting a fluorescein (B123965) derivative with the iminium ion of morpholine. researchgate.net This sensor exhibits a bright green fluorescence in acidic aqueous solutions, which is quenched at higher pH levels. researchgate.net This pH-dependent fluorescence is a key feature for its application in sensing the acidity of solutions. researchgate.net Similarly, other research has explored attaching morpholine residues to BODIPY dyes. nih.gov In these constructs, the protonation of the morpholine's tertiary amine in acidic conditions leads to a quenching of the dye's fluorescence, demonstrating the role of the morpholine group in modulating spectroscopic properties. nih.gov

While 4-(3-chloropropyl)morpholine itself is primarily an intermediate, its morpholine core suggests that its derivatives could be developed for applications in fluorescent detection, leveraging the electron-donating properties of the nitrogen atom. The detection of such nitrogen-containing compounds in analytical settings is often performed using HPLC coupled with a UV detector or a chemiluminescent nitrogen-specific detector (CLND). researchgate.net

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Modeling Approaches in Drug Design

Molecular modeling has become an essential tool in modern drug discovery, enabling researchers to visualize and analyze molecular interactions at an atomic level. mdpi.com These techniques are crucial for understanding how ligands, such as derivatives of 4-(3-Chloropropyl)morpholine (B193441), bind to their protein targets. mdpi.com

Ligand-receptor docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. mdpi.com This technique is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand binding. For derivatives incorporating the morpholine (B109124) structure from 4-(3-Chloropropyl)morpholine hydrochloride, docking studies are critical for elucidating key interactions within the receptor's binding site.

In the context of designing kinase inhibitors, such as those targeting Phosphoinositide 3-kinases (PI3Ks), the morpholine group often plays a pivotal role. For instance, in studies on PI3Kδ inhibitors, the oxygen atom of the morpholine ring is frequently observed to form a crucial hydrogen bond with the hinge region of the kinase, specifically with the backbone amide of residues like Valine 828. mdpi.com This interaction anchors the inhibitor in the ATP binding pocket, which is a fundamental requirement for potent inhibitory activity. Docking simulations allow for the precise analysis of these interactions, including bond distances and angles, providing insights for further optimization. mdpi.com

The general process of docking involves preparing the protein structure, often from the Protein Data Bank (PDB), and the ligand structure. The software then samples a vast number of possible conformations and orientations of the ligand within the binding site, using a scoring function to rank the most favorable poses. mdpi.com

Table 1: Key Interactions in Ligand-Receptor Docking

| Interaction Type | Description | Example Residue (PI3Kδ) |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom and a highly electronegative atom like oxygen or nitrogen. | Val828 |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor that drive binding by excluding water. | Isoleucine, Leucine |

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand's binding mode. nih.govnih.gov

By running simulations for nanoseconds or longer, researchers can confirm the stability of key interactions identified through docking. nih.gov For a morpholine-containing inhibitor, MD simulations can verify that the crucial hydrogen bond with the hinge region is maintained throughout the simulation, indicating a stable binding mode. mdpi.com

In Silico Design and Optimization of Related Compounds

In silico methods provide a rational and efficient approach to designing and optimizing novel compounds based on the structural information of the target and known ligands. nih.gov The 4-(3-chloropropyl)morpholine scaffold serves as a valuable building block in these design strategies.

Rational drug design involves creating new molecules with a specific biological activity, based on a detailed understanding of the biological target. nih.govnih.gov The morpholine ring is a key component in the rational design of various inhibitors.

PI3K Inhibitors: The PI3K signaling pathway is frequently overactivated in various cancers, making it a prime target for drug development. researchgate.net Many potent PI3K inhibitors incorporate a morpholine ring. For example, in the design of novel PI3Kδ inhibitors, the morpholine group of the reference compound ZSTK474 forms a critical hydrogen bond with Val828 in the ATP binding pocket. mdpi.com This knowledge is used to design new compounds where the morpholine moiety, potentially introduced using this compound, is positioned to replicate this key interaction, leading to potent and selective inhibitors. mdpi.com

Alpha1-Adrenoceptor Antagonists: These agents are used to treat conditions like hypertension and benign prostatic hyperplasia. Rational design approaches have been used to synthesize new classes of compounds with high affinity for α1-adrenergic receptors. nih.gov These designs often feature an arylpiperazine moiety, which is structurally related to the morpholine group, connected via an alkyl chain to another heterocyclic system. The principles of molecular modeling and SAR from these related antagonists can inform the design of novel morpholine-based compounds. nih.govnih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those structures that are most likely to bind to a drug target. nih.govspringernature.com It is a cost-effective alternative to high-throughput screening (HTS) for discovering new lead compounds. nih.govresearchgate.net

The process typically involves docking millions of commercially or virtually available compounds, which could include derivatives synthesized from 4-(3-chloropropyl)morpholine, into the binding site of a target protein. researchgate.net The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further investigation. researchgate.net This approach has successfully identified novel inhibitors for a variety of targets. researchgate.netresearchgate.net The identified virtual hits can then be synthesized and experimentally tested, establishing a drug design cycle that iteratively refines the lead compounds. researchgate.net

Table 2: Comparison of Screening Methodologies

| Feature | Virtual Screening | High-Throughput Screening (HTS) |

|---|---|---|

| Methodology | Computational docking and scoring | Experimental biochemical or cell-based assays |

| Library Size | Millions to billions of compounds | Hundreds of thousands to millions of compounds |

| Cost | Low | High |

| Time | Fast (days to weeks) | Slower (weeks to months) |

| Goal | Prioritize libraries to enrich for active compounds | Identify active compounds directly |

Pharmacophore Modeling and Hypothesis Generation in Drug Discovery

A pharmacophore is an abstract description of the molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific biological target and elicit a biological response. dergipark.org.tr

Pharmacophore models can be generated in two primary ways:

Ligand-based: When the 3D structure of the target is unknown, a model can be built by aligning a set of known active molecules and extracting their common chemical features.

Structure-based: When the crystal structure of a ligand-receptor complex is available, the key interaction points between the ligand and the protein can be identified and used to create a pharmacophore model. dergipark.org.tr

The morpholine ring from this compound can contribute key features to a pharmacophore model. The oxygen atom can act as a hydrogen bond acceptor (HBA), and the nitrogen atom can be a basic feature or another HBA. The propyl chain provides a specific spatial arrangement for these features relative to other parts of the molecule.

Once a pharmacophore hypothesis is generated, it can be used as a 3D query to screen large compound databases to find novel scaffolds that match the required features and spatial arrangement. dergipark.org.trresearchgate.net This approach is highly effective for identifying structurally diverse compounds that are likely to be active at the target of interest, thus accelerating the drug discovery process. dergipark.org.tr

Derivatives, Analogs, and Advanced Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Morpholine (B109124) Derivatives

The synthesis of new morpholine derivatives often involves modifications to both the side chain and the morpholine ring itself to modulate the compound's physicochemical and biological properties. acs.orgru.nl

Strategic Modifications of the Chloropropyl Side Chain

The 3-chloropropyl side chain of 4-(3-chloropropyl)morpholine (B193441) is a versatile handle for introducing a wide variety of functional groups. A common strategy involves the nucleophilic substitution of the chlorine atom. For instance, reacting 4-(3-chloropropyl)morpholine with different amines, phenols, or thiols can lead to a diverse library of compounds with potential therapeutic applications.

In one approach, the chloropropyl group can be used to link the morpholine moiety to other heterocyclic systems. For example, benzimidazole-chalcone derivatives bearing a 3-morpholinopropyl group at the N-1 position of the benzimidazole (B57391) ring have been synthesized and evaluated for their anticancer activity. mdpi.comnih.gov The synthesis typically involves the reaction of 2-acetylbenzimidazole (B97921) with 4-(3-chloropropyl)morpholine, followed by a Claisen-Schmidt condensation with an appropriate aldehyde.

Another strategy involves modifying the length and branching of the alkyl chain. While the propyl linker is common, variations to create shorter or longer chains, or the introduction of substituents on the chain itself, can influence the molecule's flexibility and binding affinity to biological targets.

Exploration of Substituents on the Morpholine Ring System

For example, the synthesis of 2- and 3-substituted morpholine congeners can be achieved through the ring-opening of 2-tosyl-1,2-oxazetidine. acs.org This method allows for the controlled introduction of various functional groups at these positions. The stereochemistry of these substituents is also a critical factor, as different stereoisomers can exhibit distinct biological activities. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Investigations

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. These studies guide the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Analysis of Structural Features Influencing Biological Activity (e.g., EGFR Inhibition)

The morpholine moiety is a key pharmacophore in many epidermal growth factor receptor (EGFR) inhibitors. nih.govnih.gov SAR studies on morpholine-containing EGFR inhibitors have revealed several important structural features:

The Morpholine Ring: The morpholine group often enhances water solubility and can form crucial interactions within the ATP-binding pocket of the EGFR kinase domain. nih.gov In some diphenylpyrimidine derivatives, the morpholine functionality was found to be essential for potent activity against gefitinib-resistant non-small cell lung cancer (NSCLC). nih.gov

The Linker: The nature and length of the linker connecting the morpholine ring to the core scaffold are critical. The propyl linker is frequently employed, but modifications can fine-tune the compound's activity.

Substituents on the Core Scaffold: The type and position of substituents on the main heterocyclic system (e.g., pyrimidine (B1678525), quinazoline) significantly influence selectivity and potency. For instance, in a series of morpholine-substituted diphenylpyrimidines, specific substitutions led to high selectivity for T790M-containing EGFR mutants over wild-type EGFR. nih.gov

| Compound/Feature | Target | Key Finding |

| Morpholine-substituted diphenylpyrimidines | EGFR T790M | Inhibitor 10c showed high activity and selectivity against the resistant mutant. nih.gov |

| Morpholino-tetrahydroquinoline derivatives | mTOR | Trifluoromethyl and morpholine moieties enhanced selectivity and potency. mdpi.com |

SAR in Benzimidazole-Chalcone Derivatives as Anticancer Agents

In a series of benzimidazole-chalcone derivatives, the presence of a 3-morpholinopropyl side chain at the N-1 position of the benzimidazole was investigated for its impact on anticancer activity. mdpi.comnih.gov

Key SAR findings include:

The Morpholine Moiety: The unsubstituted morpholine ring was found to be important for potent activity in some cases. e3s-conferences.org However, the introduction of the morpholinopropyl group at the N-position of the benzimidazole ring generally enhanced cytotoxic effects against human breast and ovarian cancer cell lines. mdpi.comnih.gov

Substituents on the Chalcone (B49325) Phenyl Ring: The electronic nature of substituents on the phenyl ring of the chalcone moiety played a significant role. Both electron-donating and electron-withdrawing groups were explored to determine their influence on anticancer activity. mdpi.com

The Benzimidazole Core: The benzimidazole ring itself is a crucial pharmacophore with known anticancer properties. researchgate.netnih.gov

One notable compound, (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one, demonstrated superior proliferation reduction in MCF-7 and OVCAR-3 cell lines compared to cisplatin. mdpi.comnih.gov

Studies on Related Pyrimidinone Derivatives

The morpholine moiety has also been incorporated into pyrimidinone-based structures to explore their therapeutic potential. In a study of pyrimidine-morpholine hybrids, several derivatives exhibited significant cytotoxic potential against various cancer cell lines. nih.gov

SAR insights from these studies include:

Hybridization Approach: The combination of the pyrimidine and morpholine moieties into a single molecule has proven to be an effective strategy for developing potent anticancer agents. nih.gov

Influence of Substituents: The nature of the substituents on the pyrimidine ring can drastically affect the cytotoxic activity. For example, one derivative, compound 2g , was identified as the most potent in the series against SW480 and MCF-7 cell lines. nih.gov

Development of Chemical Probes and Research Tools

4-(3-Chloropropyl)morpholine hydrochloride serves as a crucial building block in the synthesis of specialized molecules designed as chemical probes and research tools. Its utility lies in the incorporation of the morpholinopropyl moiety, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. This section details its application in the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging and in the synthesis of selective receptor antagonists and enzyme inhibitors used in pharmacological research.

The primary role of this compound in this context is as a reactive intermediate. The chlorine atom provides a site for nucleophilic substitution, allowing the morpholinopropyl group to be tethered to a variety of core scaffolds. This functional group can enhance water solubility, improve brain penetration, and provide a key interaction point with biological targets.

Application in PET Radioligand Development

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biochemical processes in vivo. This compound is a precursor for introducing the morpholinopropyl group into PET radioligands, particularly for imaging protein kinases and neurotransmitter receptors.

A prominent example is in the development of radiotracers targeting the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. nih.gov The morpholinopropyl side chain of the EGFR inhibitor Gefitinib is introduced using 4-(3-chloropropyl)morpholine. snu.ac.kr Radiolabeled versions of Gefitinib, such as [¹¹C]Gefitinib and [¹⁸F]Gefitinib, have been synthesized to serve as PET imaging agents for assessing EGFR status in tumors and monitoring treatment response. nih.gov The synthesis of these radiotracers often involves the reaction of a des-morpholinopropyl precursor with a radiolabeled form of 4-(3-chloropropyl)morpholine or a related synthon. The development of such radiolabeled kinase inhibitors allows for a more direct and sensitive method for monitoring the effectiveness of targeted therapies. nih.govnih.gov

The morpholino group's ability to be radiolabeled, either directly or as part of a larger molecule, makes it a valuable component in the design of PET probes. For instance, efforts have been made to develop ¹⁸F-labeled PET radioligands for various targets, and the morpholino group can be incorporated to optimize the pharmacokinetic properties of these tracers. nih.gov

Interactive Table: Radiolabeled Kinase Inhibitors with Morpholino Groups

| Radiotracer | Target | Application | Key Findings |

| [¹¹C]Gefitinib | EGFR | Tumor imaging | Used to evaluate tumoral EGFR status. nih.gov |

| [¹⁸F]Gefitinib | EGFR | Therapy monitoring | Developed for PET imaging of EGFR in cancer. nih.gov |

| [¹¹C]AZD3759 | EGFR | Brain metastasis imaging | Showed excellent brain penetration in preclinical studies. |

Use in Synthesizing Receptor Antagonists for Research

Beyond PET imaging, this compound is instrumental in synthesizing selective ligands for various receptors, which are vital tools for pharmacological research. The morpholinopropyl moiety can confer high affinity and selectivity for specific receptor subtypes.

A notable application is in the development of antagonists for the dopamine (B1211576) D4 receptor, a target implicated in neuropsychiatric disorders. nih.govweebly.com In the synthesis of novel and potent D4 receptor antagonists, the morpholine scaffold is a key feature. weebly.comresearchgate.net For instance, a series of chiral alkoxymethyl morpholine analogs have been developed as highly selective D4 receptor antagonists. nih.govweebly.com While the specific syntheses may vary, the introduction of a morpholino-containing side chain, for which 4-(3-chloropropyl)morpholine is a common precursor, is a frequent strategy. The binding affinities of these compounds are often in the nanomolar range, demonstrating the importance of the morpholine group for potent receptor interaction. nih.govweebly.com

Interactive Table: Dopamine D4 Receptor Antagonists with Morpholine Moieties

| Compound | Target | Kᵢ (nM) | Key Features |

| (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine | Dopamine D4 Receptor | <10 | Highly potent and selective D4 antagonist. nih.gov |

| 3-methoxy-4-fluoro analog (4m) | Dopamine D4 Receptor | 11.6 | Potent D4 antagonist with specific substitutions. weebly.com |

| 3-methoxy-4-chloro compound (4p) | Dopamine D4 Receptor | 11.6 | Demonstrates high affinity for the D4 receptor. weebly.com |

| 4-methoxy-3-chloro compound (4n) | Dopamine D4 Receptor | 10.4 | One of the most potent compounds in its series. weebly.com |

Application in the Development of Enzyme Inhibitors

The morpholino group introduced via this compound also plays a role in the design of enzyme inhibitors for research purposes. A key area of investigation is the development of cholinesterase inhibitors for the study of Alzheimer's disease. nih.govnih.gov

In the design of novel cholinesterase inhibitors, a morpholine-containing side chain can be incorporated to interact with the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). For example, a series of N-(9-acridinyl)-2-chloroacetamide derivatives were treated with sodium N-substituted morpholine dithiocarbamates to produce potent cholinesterase inhibitors. nih.gov While this specific example uses a different morpholine source, it highlights the recognized value of the morpholine moiety in this class of inhibitors, where 4-(3-chloropropyl)morpholine represents a standard reagent for introducing a flexible morpholinoalkyl chain. The inhibitory activities of these compounds are often evaluated by their IC₅₀ values, which quantify the concentration of the inhibitor required to reduce enzyme activity by half. nih.gov

Preclinical and Translational Research Perspectives

Advanced In Vitro Biological System Studies

Direct in vitro biological studies on 4-(3-Chloropropyl)morpholine (B193441) hydrochloride as a standalone therapeutic agent are not extensively documented in publicly available research. Its primary role is that of a building block in the synthesis of active pharmaceutical ingredients (APIs). scbt.com The morpholine (B109124) moiety itself, however, is a recognized "privileged structure" in medicinal chemistry, known for its favorable physicochemical properties that can enhance drug-like characteristics in larger molecules. nih.govresearchgate.net

The in vitro evaluation of compounds synthesized using 4-(3-Chloropropyl)morpholine hydrochloride is extensive, particularly for kinase inhibitors. ijprems.comnih.gov For instance, in the development of drugs like Gefitinib, derivatives incorporating the morpholine group are subjected to a battery of in vitro assays to determine their efficacy and mechanism of action. scbt.comklivon.com These studies are critical for understanding how the final compound interacts with its biological target.

Common In Vitro Assay Types for Kinase Inhibitors derived from Morpholine Intermediates:

| Assay Type | Purpose | Key Metrics |

| Biochemical Kinase Assays | To measure the direct inhibitory effect of the compound on the target kinase activity. | IC50 (half-maximal inhibitory concentration), Ki (inhibitor constant) |

| Cellular Phosphorylation Assays | To assess the compound's ability to inhibit kinase activity within a cellular context by measuring the phosphorylation of downstream substrates. reactionbiology.com | EC50 (half-maximal effective concentration) |

| Cell Proliferation/Viability Assays | To determine the cytotoxic or cytostatic effects of the compound on cancer cell lines. | GI50 (50% growth inhibition), LD50 (median lethal dose) |

| Target Engagement Assays (e.g., NanoBRET™) | To confirm that the compound binds to its intended target within intact cells. reactionbiology.com | BRET ratio changes |

| Selectivity Profiling (e.g., KINOMEscan®) | To assess the compound's specificity by testing it against a large panel of kinases. youtube.com | Selectivity score, Kd (dissociation constant) |

The morpholine ring, introduced via this compound, often contributes to improved solubility, metabolic stability, and pharmacokinetic properties of the final API, which are crucial for successful in vitro and subsequent in vivo testing. nih.govnih.gov

Investigations in Complex In Vivo Models

As with in vitro studies, direct in vivo investigations of this compound as a therapeutic agent are not a focus of research. Instead, its importance lies in the in vivo performance of the final drug candidates it helps to create. The morpholine scaffold is a key feature in many compounds that have progressed to in vivo testing, including those targeting the central nervous system and various cancers. nih.gove3s-conferences.org

Typical In Vivo Models in Oncology Drug Development:

| Model Type | Description | Purpose |

| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines are implanted into immunocompromised mice. | To assess the anti-tumor activity of a compound against a specific cancer cell type. |

| Patient-Derived Xenografts (PDX) | Tumor tissue from a human patient is directly implanted into immunocompromised mice. | To evaluate drug efficacy in a model that more closely recapitulates the heterogeneity and microenvironment of a patient's tumor. |

| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop tumors that mimic human cancers. | To study tumor development in an immunocompetent host and assess the impact of the compound on the tumor microenvironment. |

| Orthotopic Models | Cancer cells are implanted into the corresponding organ of origin in the animal. | To study tumor growth and metastasis in a more clinically relevant anatomical location. |

The morpholine moiety can significantly influence a drug's performance in these models by enhancing its ability to reach the target tissue and remain stable long enough to exert its therapeutic effect. nih.gov

Opportunities for Collaborative Research and Development

The development of new therapeutics, particularly in oncology, increasingly relies on collaborations between academic institutions, pharmaceutical companies, and contract research organizations (CROs). advancementsinoncology.com

Areas for Collaborative Opportunities:

Academia-Industry Partnerships: Academic labs often excel at early-stage discovery and developing innovative preclinical models, while pharmaceutical companies have the resources and expertise for large-scale clinical development and commercialization. esmo.orgdrugbank.com Collaborations can bridge the gap between discovery and clinical application. nih.govnih.gov

Open Innovation Platforms: Sharing data and resources through pre-competitive collaborations can accelerate the development of new therapies and the validation of new drug targets.

Development of Novel Intermediates: There is an ongoing need for novel chemical building blocks that can be used to synthesize drugs with improved properties. Collaborative efforts between synthetic chemists and medicinal chemists can lead to the development of new and more efficient synthetic intermediates. e3s-conferences.org

AI and Machine Learning Integration: Partnerships with technology companies are leveraging artificial intelligence to analyze large datasets, predict compound activity, and optimize drug design, potentially accelerating the discovery of new oncology drugs. advancementsinoncology.com

For a compound like this compound, collaborative efforts are essential. Chemical suppliers and manufacturers work with pharmaceutical companies to ensure a reliable supply of this high-purity intermediate, which is fundamental to the entire drug development pipeline.

Toxicological and Environmental Considerations in Research

Academic Investigations into General Toxicological Profiles and Mechanisms

In the context of academic and industrial research, understanding the toxicological profile of a chemical compound is fundamental for ensuring safety and proper handling. For 4-(3-Chloropropyl)morpholine (B193441) and its hydrochloride salt, toxicological data is primarily derived from standardized laboratory tests, which are often reported in Safety Data Sheets (SDS) and aggregated in chemical databases.

Research into the acute toxicity of 4-(3-Chloropropyl)morpholine has established values for oral and dermal exposure in rat models. The oral LD50 (Lethal Dose, 50%) is reported to be between 200 and 2,000 mg/kg body weight, classifying it as harmful if swallowed. echemi.comnih.gov The dermal LD50 in rats is greater than 2,000 mg/kg body weight. echemi.com

Beyond acute lethality, some data points to other potential toxicological concerns. GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications provided by some depositors suggest the compound is suspected of causing genetic defects (Mutagenicity, Category 2) and may cause damage to organs through prolonged or repeated exposure (STOT RE, Category 2). nih.gov However, comprehensive academic studies detailing the specific mechanisms of genotoxicity or target organ effects are not widely available in the public domain. The toxicological profile of chlorinated compounds, in general, is an area of ongoing research due to their potential to form harmful substances and cause a range of adverse health effects. nih.gov

Table 1: Acute Toxicity Data for 4-(3-Chloropropyl)morpholine

| Exposure Route | Test Species | Value (LD50) |

|---|---|---|

| Oral | Rat (male/female) | > 200 - < 2000 mg/kg bw echemi.com |

| Dermal | Rat (male/female) | > 2000 mg/kg bw echemi.com |

Research into Potential Irritant Properties in Laboratory Settings

Laboratory investigations have consistently identified 4-(3-Chloropropyl)morpholine as an irritant. Standardized tests form the basis for its GHS hazard classifications, which include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). echemi.comtcichemicals.com Some classifications also include H335 (May cause respiratory irritation). echemi.com

These classifications are a direct result of laboratory observations where the application of the substance to skin and eyes of test subjects led to inflammatory responses. The research indicates that direct contact with the compound can cause redness, inflammation, and potential damage to these tissues. tcichemicals.com The potential for respiratory irritation suggests that inhalation of aerosols or vapors in a laboratory setting should also be avoided. echemi.com These findings are critical for establishing the appropriate handling precautions and personal protective equipment (PPE) needed to prevent occupational exposure during research and manufacturing activities.

Development of Safe Handling Protocols and Best Laboratory Practices

Based on toxicological and irritation data, specific safe handling protocols have been developed for laboratory personnel working with 4-(3-Chloropropyl)morpholine hydrochloride. These protocols are designed to minimize exposure and mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE): Standard laboratory practice dictates the use of this compound in a well-ventilated area, preferably within a chemical fume hood to control airborne concentrations. fishersci.comfishersci.com It is crucial to ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation. fishersci.com

Recommended PPE is comprehensive, reflecting the compound's hazardous properties. echemi.comfishersci.comscbt.com This includes:

Eye/Face Protection: Tightly fitting safety goggles or a full-face shield are required to prevent contact with the eyes. echemi.comscbt.com

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact. tcichemicals.comfishersci.com Contaminated clothing should be removed immediately and washed before reuse. tcichemicals.com

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA-approved respirator should be used. echemi.comfishersci.com

Handling and Storage: Safe handling procedures include avoiding contact with skin, eyes, and clothing, and preventing inhalation and ingestion. fishersci.com The compound should be stored in a cool, dry, and well-ventilated place, often under refrigeration (0-10°C) and under an inert atmosphere, as it may be sensitive to air and heat. tcichemicals.comfishersci.comfishersci.com Incompatible materials, such as strong oxidizing agents, should be stored separately to prevent hazardous reactions. fishersci.comscbt.com

Table 2: Summary of Recommended Laboratory Safety Practices

| Safety Measure | Recommendation | Reference |

|---|---|---|

| Ventilation | Use only outdoors or in a well-ventilated area, such as a chemical fume hood. | fishersci.comfishersci.com |

| Eye Protection | Wear tightly fitting safety goggles or a face shield. | echemi.comtcichemicals.com |

| Skin Protection | Wear appropriate protective gloves and clothing. | tcichemicals.comfishersci.com |

| Respiratory Protection | Use an approved respirator if ventilation is inadequate or exposure limits are exceeded. | echemi.comfishersci.com |

| Storage | Keep refrigerated in a tightly closed container in a dry, well-ventilated place. Store under inert gas. | tcichemicals.comfishersci.com |

| Incompatibilities | Avoid strong oxidizing agents. | fishersci.comscbt.com |

Research on Environmental Fate and Responsible Disposal Methods

Research into the environmental impact of 4-(3-Chloropropyl)morpholine focuses on its effects on aquatic life and protocols for its proper disposal to prevent environmental contamination.

Ecotoxicity: Studies have been conducted to determine the toxicity of the compound to various aquatic organisms. This research is essential for assessing the potential harm to ecosystems in the event of an accidental release. The results indicate toxicity to fish, aquatic invertebrates, and algae.

Table 3: Ecotoxicity Data for 4-(3-Chloropropyl)morpholine

| Organism | Test | Endpoint | Concentration | Exposure Time |

|---|---|---|---|---|

| Fish (Oncorhynchus mykiss) | Acute | LC50 | 261 mg/L | 96 h echemi.com |

| Aquatic Invertebrates (Daphnia magna) | Acute | EC50 | 240 mg/L | 48 h echemi.com |

| Algae (Desmodesmus subspicatus) | Acute | EC50 | > 273 mg/L | 72 h echemi.com |

Environmental Fate and Disposal: Information regarding the environmental fate, such as bioaccumulation and mobility, is limited, with some data sheets noting that no information is available. fishersci.com This indicates a potential gap in the academic research concerning the long-term persistence and transport of this compound in the environment.

Due to its potential hazards, there are strict guidelines for disposal. The compound should not be released into drains or the environment. fishersci.com The recommended disposal method is to send the substance and its container to an approved hazardous waste disposal plant. fishersci.comfishersci.com Waste generators must adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. fishersci.com

Patent Landscape and Academic Disclosures

Analysis of Patented Synthetic Routes and Process Innovations

The synthesis of 4-(3-Chloropropyl)morpholine (B193441) and its subsequent conversion to the hydrochloride salt have been the subject of various patented methods, each aiming for improved yield, purity, and cost-effectiveness. A common and straightforward approach involves the reaction of morpholine (B109124) with 1-bromo-3-chloropropane (B140262). In a typical procedure, these reactants are refluxed in a suitable solvent, such as toluene, followed by filtration, washing, and distillation to yield the 4-(3-Chloropropyl)morpholine base.

Innovations in the synthesis of related morpholine hydrochlorides have also been patented. For instance, one patented process for preparing morpholine hydrochloride, a precursor, utilizes ammonium (B1175870) chloride instead of hydrochloric acid. google.com This method is cited as reducing material and energy costs, increasing yield, and being less corrosive to equipment. google.com The reaction involves heating morpholine, ammonium chloride, and xylene, followed by cooling and crystallization. google.com

Another patented method for a related piperazine (B1678402) compound, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride, involves a three-step reaction starting from diethanolamine (B148213) and 3-chloroaniline. google.com This route is described as simple, with mild reaction conditions and high product purity. google.com While not directly for the title compound, it provides insight into the types of process innovations seen in the synthesis of similar pharmaceutical intermediates.

A summary of a common synthetic approach is presented below:

| Reactants | Reagents & Conditions | Product |

| Morpholine | 1-bromo-3-chloropropane, Toluene, Reflux | 4-(3-Chloropropyl)morpholine |

| 4-(3-Chloropropyl)morpholine | Concentrated Hydrochloric Acid | 4-(3-Chloropropyl)morpholine hydrochloride |

Role of the Compound in Patented Pharmaceutical Compositions